L-Tyrosine-3,5-13C2
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Overview
Description
L-Tyrosine-3,5-13C2: is a stable isotope-labeled form of L-Tyrosine, an aromatic, polar, non-essential amino acid. The labeling involves the incorporation of carbon-13 isotopes at the 3 and 5 positions of the phenol ring. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-3,5-13C2 typically involves the incorporation of carbon-13 labeled precursors into the L-Tyrosine molecule. One common method is the chemical synthesis starting from carbon-13 labeled benzene derivatives, which are then subjected to a series of reactions including nitration, reduction, and amino acid coupling to form the final product .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods such as microbial fermentation. Genetically engineered microorganisms are used to incorporate carbon-13 labeled substrates into the metabolic pathways, resulting in the production of the labeled amino acid .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine-3,5-13C2 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents
Major Products:
Oxidation: Formation of ortho-quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
L-Tyrosine-3,5-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as enzyme kinetics.
Medicine: Used in research related to neurological disorders, as L-Tyrosine is a precursor to neurotransmitters like dopamine and norepinephrine.
Industry: Employed in the production of labeled pharmaceuticals and in the study of drug metabolism .
Mechanism of Action
The mechanism of action of L-Tyrosine-3,5-13C2 is similar to that of L-Tyrosine. It acts as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The labeled carbon atoms allow researchers to trace the metabolic pathways and study the kinetics of these processes. The compound is incorporated into proteins and enzymes, enabling the study of their structure and function .
Comparison with Similar Compounds
L-Phenylalanine-3,5-13C2: Another labeled amino acid used in metabolic studies.
L-Alanine-3-13C: Used for tracing metabolic pathways involving alanine.
L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride: A deuterium-labeled amino acid used in protein studies .
Uniqueness: L-Tyrosine-3,5-13C2 is unique due to its specific labeling at the 3 and 5 positions of the phenol ring, which allows for detailed studies of aromatic amino acid metabolism. Its applications in tracing neurotransmitter biosynthesis and studying enzyme kinetics make it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy(3,5-13C2)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3+1,4+1 |
InChI Key |
OUYCCCASQSFEME-ALJHITAUSA-N |
Isomeric SMILES |
C1=[13CH]C(=[13CH]C=C1C[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
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